

3-Bromo-4-methylbenzylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzylamine

Cat. No.: B1395271

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-methylbenzylamine**

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-methylbenzylamine**, a key chemical intermediate for research and development in the pharmaceutical and fine chemical industries. The document details its core physicochemical properties, outlines robust synthetic protocols, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and strategic applications as a versatile building block in medicinal chemistry, contextualized with field-proven insights. Safety protocols and handling procedures are also explicitly detailed to ensure operational excellence and laboratory safety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Core Chemical Identity and Physicochemical Properties

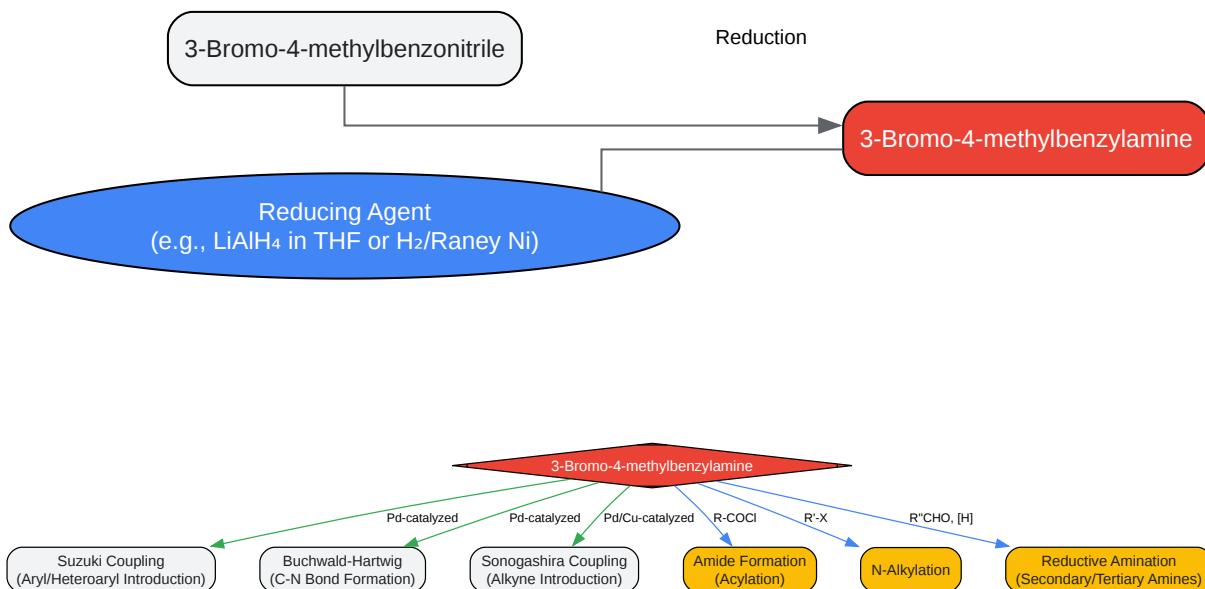
3-Bromo-4-methylbenzylamine is a substituted aromatic amine that serves as a valuable scaffold in organic synthesis. Its structure incorporates a benzylamine core, functionalized with a bromine atom and a methyl group on the aromatic ring. This specific substitution pattern (1,2,4-trisubstituted) imparts distinct reactivity and physical properties.

The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The primary amine group is a key nucleophile and a site for further functionalization, making this compound a bifunctional building block of significant strategic value.

Table 1: Core Identifiers and Physicochemical Properties of **3-Bromo-4-methylbenzylamine** and Related Isomers

Property	Value	Source(s)
IUPAC Name	(3-Bromo-4-methylphenyl)methanamine	N/A
CAS Number	1177558-32-5	[1]
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1]
Appearance	Colorless to light yellow liquid (predicted)	
Boiling Point	231-232 °C (for 3-Bromo-N-methylbenzylamine)	[2]
Density	1.461 g/mL at 25 °C (for 3-Bromo-N-methylbenzylamine)	[2]
Solubility	Sparingly soluble in water; Soluble in organic solvents	

Note: Some physical data is referenced from the closely related N-methylated analog due to limited public data for the primary amine.


Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of **3-Bromo-4-methylbenzylamine** is most efficiently achieved through the reduction of a readily accessible precursor containing the required carbon skeleton and oxidation state. The two most logical and field-proven precursors are 3-bromo-4-

methylbenzonitrile and 3-bromo-4-methylbenzaldehyde. Reduction of the nitrile offers a direct route to the primary amine, while the aldehyde requires a reductive amination protocol. The nitrile reduction is often preferred for its atom economy and directness.

The nitrile precursor, 3-bromo-4-methylbenzonitrile (CAS 42872-74-2), can be synthesized by the selective bromination of 4-methylbenzonitrile.[3] This multi-step approach provides a reliable pathway to the target benzylamine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 β -Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]

- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [3-Bromo-4-methylbenzylamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1395271#3-bromo-4-methylbenzylamine-chemical-properties\]](https://www.benchchem.com/product/b1395271#3-bromo-4-methylbenzylamine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com